Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate

Physicochemical profiling ADME prediction Lead optimization

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a polysubstituted isoxazole with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol. The isoxazole ring is substituted at the 3-position with an ethyl ester, at the 4-position with a carbamoyl group, and at the 5-position with an amino group.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 19950-15-3
Cat. No. B12118434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-carbamoylisoxazole-3-carboxylate
CAS19950-15-3
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1C(=O)N)N
InChIInChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11)
InChIKeyXOJYNQQKZKRVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3): Chemical Identity and Procurement Baseline


Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a polysubstituted isoxazole with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol [1]. The isoxazole ring is substituted at the 3-position with an ethyl ester, at the 4-position with a carbamoyl group, and at the 5-position with an amino group . It is available from specialty chemical suppliers at purities up to NLT 98%, supported by ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . Per the ZINC15 database, no biological activity has been registered for this compound in ChEMBL as of the latest update [2].

Why Generic Substitution Fails for Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate: The 4-Carbamoyl Differentiator


Simple substitution with commercially available isoxazole analogs lacking the 4-carbamoyl group is not functionally equivalent. The 4-carbamoyl substituent introduces an additional hydrogen-bond donor and acceptor pair, increasing the topological polar surface area (tPSA) from approximately 78 Ų (for the non-carbamoyl analog Ethyl 5-aminoisoxazole-3-carboxylate) to 87 Ų [1]. This structural feature shifts the calculated logP from +0.6 (analog) to -0.699 (target compound), indicating a substantial increase in hydrophilicity that directly impacts solubility, partitioning, and chromatographic behavior [1][2]. Furthermore, the 4-carbamoyl group is a critical pharmacophoric element in related isoxazole-based kinase and phosphodiesterase inhibitors, where its presence has been shown to modulate target engagement and selectivity profiles [3]. For procurement decisions, these physicochemical differences render the compound non-interchangeable with its 4-unsubstituted or 4-methyl analogs in any application where solubility, hydrogen-bonding capacity, or metabolic stability is a design parameter.

Quantitative Differentiation Evidence for Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate vs. Closest Analogs


Hydrophilicity and Polar Surface Area Differentiation vs. Ethyl 5-aminoisoxazole-3-carboxylate (CAS 485807-08-7)

The target compound bears a 4-carbamoyl substituent absent in Ethyl 5-aminoisoxazole-3-carboxylate. This structural difference produces a measured logP shift from +0.6 (comparator) to -0.699 (target), representing a greater than 1.3 log unit increase in hydrophilicity [1]. Concurrently, the topological polar surface area (tPSA) increases from 78.4 Ų to 87 Ų, exceeding the commonly referenced 80 Ų threshold for blood-brain barrier penetration and placing the target compound in a distinctly different ADME space [2].

Physicochemical profiling ADME prediction Lead optimization

Hydrogen-Bond Donor/Acceptor Capacity: Differentiation vs. 4-Position Unsubstituted Isoxazole Analogs

The 4-carbamoyl group (-CONH₂) introduces one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to analogs lacking 4-substitution. The target compound possesses 3 HBD and 6 HBA, versus 2 HBD and 4 HBA for the 4-unsubstituted comparator Ethyl 5-aminoisoxazole-3-carboxylate [1]. This 50% increase in HBD count and 50% increase in HBA count directly expand the compound's capacity for directed intermolecular interactions with biological targets, a property that has been exploited in isoxazole-based kinase inhibitors where the 4-carbamoyl moiety forms critical hinge-region hydrogen bonds [2].

Hydrogen bonding Target engagement Molecular recognition

Commercial Purity Grade Differentiation: NLT 98% vs. Industry-Standard 95%

The target compound is commercially available at NLT 98% purity from ISO-certified suppliers such as MolCore , whereas the closest structural analogs are predominantly supplied at 95% purity (e.g., Ethyl 5-aminoisoxazole-4-carboxylate at 95% from Sigma-Aldrich and Bidepharm [1]). This 3-percentage-point purity differential represents a reduction in total impurities from ≤5% to ≤2%, a 2.5-fold improvement in nominal purity specification.

Quality control Procurement specification Assay reproducibility

Synthetic Utility as a Fused Heterocycle Precursor: Isoxazolo[5,4-d]pyrimidine Scaffold Access

The 5-amino-4-carbamoyl substitution pattern on the isoxazole ring enables cyclocondensation with orthoesters to yield isoxazolo[5,4-d]pyrimidin-4(5H)-ones, a privileged scaffold in kinase inhibitor design [1][2]. This transformation is regioselective and depends on the presence of both the 5-amino and 4-carbamoyl groups in a 1,2-relationship. Analogs lacking the 4-carbamoyl group (e.g., Ethyl 5-aminoisoxazole-3-carboxylate) cannot undergo this specific annulation and instead follow alternative reaction pathways [1]. The target compound thus provides access to a distinct chemical space that simpler isoxazole esters cannot replicate.

Medicinal chemistry Scaffold diversification Kinase inhibitor design

Thermal Stability and Storage Differentiation: Melting Point Predictions vs. Measured Analogs

While an experimentally measured melting point for the target compound has not been publicly reported, structurally similar isoxazole derivatives with comparable substitution patterns (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) exhibit melting points near 111–112°C . In contrast, the structurally simpler comparator Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8), which lacks the 4-carbamoyl group, has a reported melting point range of 70–75°C . The presence of the additional carbamoyl group, which introduces intermolecular hydrogen-bonding capacity, is consistent with the expectation of a higher melting point and potentially greater crystalline stability for the target compound.

Compound handling Storage specification Formulation pre-screening

Optimal Application Scenarios for Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate Procurement


Focused Kinase Inhibitor Library Synthesis via Isoxazolo[5,4-d]pyrimidine Scaffolds

The 5-amino-4-carbamoyl architecture of the target compound uniquely enables cyclocondensation with orthoesters to generate isoxazolo[5,4-d]pyrimidin-4(5H)-ones, a scaffold with demonstrated utility in kinase inhibitor design [1]. This application scenario is inaccessible to simpler isoxazole analogs lacking the 4-carbamoyl group, such as Ethyl 5-aminoisoxazole-3-carboxylate and Ethyl 5-aminoisoxazole-4-carboxylate. Procurement of the target compound is therefore indicated when the synthetic objective includes access to this specific fused heterocyclic chemotype.

Solubility-Focused Lead Optimization Programs Requiring Enhanced Hydrophilicity

With a computed logP of -0.699, the target compound is significantly more hydrophilic than its closest analog Ethyl 5-aminoisoxazole-3-carboxylate (XlogP = +0.6) [2]. This approximately 1.3 log unit difference indicates roughly 20-fold greater partitioning into the aqueous phase. Drug discovery programs encountering solubility-limited absorption or distribution challenges with more lipophilic isoxazole cores should prioritize this compound as a more hydrophilic alternative building block.

Hydrogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The expanded hydrogen-bond donor (HBD = 3) and acceptor (HBA = 6) inventory of the target compound, relative to 4-unsubstituted isoxazole esters (HBD = 2, HBA = 4), makes it suitable as a fragment hit with greater potential for directional interactions with protein targets [1][3]. FBDD campaigns that screen for fragments capable of forming multiple specific hydrogen bonds with residues in the target binding site may benefit from the enhanced interaction capacity of this compound.

High-Purity Reference Standard for Analytical Method Development

The availability of the target compound at NLT 98% purity from ISO-certified suppliers, compared with the industry-typical 95% specification for close structural analogs, positions it as a superior reference standard for HPLC method development, impurity profiling, and quantitative NMR applications [4]. Procurement decisions favoring the higher-purity compound can reduce analytical variability and improve limit-of-detection (LOD) and limit-of-quantitation (LOQ) parameters in validated analytical methods.

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